2-(1H-benzo[d]imidazol-2-yl)-N-methylacetamide
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Overview
Description
2-(1H-benzo[d]imidazol-2-yl)-N-methylacetamide is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazole is a heterocyclic aromatic organic compound that is structurally related to imidazole and benzene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzo[d]imidazol-2-yl)-N-methylacetamide typically involves the condensation of o-phenylenediamine with acetic acid derivatives. One common method includes the reaction of o-phenylenediamine with acetic anhydride to form benzimidazole, followed by N-methylation using methyl iodide in the presence of a base such as potassium carbonate . The reaction conditions often require refluxing in an appropriate solvent like ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(1H-benzo[d]imidazol-2-yl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom of the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the compound, potentially leading to the formation of amines.
Substitution: Various substituted benzimidazole derivatives depending on the substituent used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(1H-benzo[d]imidazol-2-yl)-N-methylacetamide involves its interaction with specific molecular targets. In medicinal chemistry, it has been shown to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways related to cancer cell proliferation . The compound binds to the active site of the enzyme, preventing its activity and thereby inhibiting cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
2-(1H-benzo[d]imidazol-2-yl)-3-(4-(piperazin-1-yl)phenyl)propanenitrile: Another benzimidazole derivative with potential anticancer properties.
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)substituted formimidoyl: Known for its antimicrobial activity.
(1H-benzo[d]imidazol-2-yl) (phenyl)methanone: Used in various synthetic applications.
Uniqueness
2-(1H-benzo[d]imidazol-2-yl)-N-methylacetamide is unique due to its specific structural features that allow it to interact with a variety of biological targets. Its N-methylacetamide group enhances its solubility and bioavailability, making it a promising candidate for drug development.
Properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-11-10(14)6-9-12-7-4-2-3-5-8(7)13-9/h2-5H,6H2,1H3,(H,11,14)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBDQLRXJVMQIJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=NC2=CC=CC=C2N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355039 |
Source
|
Record name | 1H-Benzimidazole-2-acetamide, N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70355039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91600-51-0 |
Source
|
Record name | 1H-Benzimidazole-2-acetamide, N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70355039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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